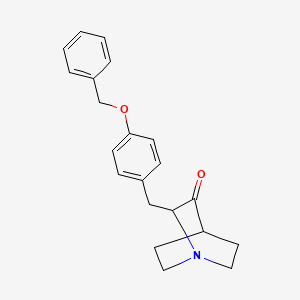

2-(4-Benzyloxybenzyl)-3-oxoquinuclidine

Description

2-(4-Benzyloxybenzyl)-3-oxoquinuclidine is a synthetic organic compound featuring a quinuclidine core modified at the C2 position with a 4-benzyloxybenzyl group and an oxo (keto) group at C3. The quinuclidine skeleton, a bicyclic amine, is known for its conformational rigidity, which influences its chemical reactivity and physical properties .

Properties

CAS No. |

111896-95-8 |

|---|---|

Molecular Formula |

C21H23NO2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-[(4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C21H23NO2/c23-21-18-10-12-22(13-11-18)20(21)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18,20H,10-15H2 |

InChI Key |

SODNHZYMOYNEKW-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(=O)C2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three categories of analogs: (i) 3-oxoquinuclidine derivatives, (ii) quinuclidine-based salts with inorganic counterions, and (iii) benzyloxybenzyl-substituted compounds.

Structural Analogs: 3-Oxoquinuclidine Derivatives

Key analogs include:

- (3-oxoquinuclidinium)[FeCl4] (A) : This derivative lacks the 4-benzyloxybenzyl group but retains the 3-oxo modification. It exhibits long-range magnetic ordering below 3 K due to FeCl4⁻ interactions, a property absent in its hydrate form (B), highlighting the sensitivity of magnetic behavior to crystal packing and hydration .

Quinuclidine Salts with Inorganic Counterions

- (Quinuclidinium)[FeCl4] (C) : The absence of both the oxo and 4-benzyloxybenzyl groups simplifies the structure, leading to distinct crystallographic and magnetic properties compared to A and D .

Benzyloxybenzyl-Substituted Compounds

- 4-Benzyloxybenzyl alcohol : A precursor to the 4-benzyloxybenzyl group, this compound has a melting point of 86–87°C and is soluble in organic solvents . Its hydroxyl group participates in hydrogen bonding, which may differ from the ether linkage in the target compound.

- 4-Benzyloxybenzaldehyde : The aldehyde functional group increases reactivity compared to the benzyl ether, enabling nucleophilic additions absent in 2-(4-benzyloxybenzyl)-3-oxoquinuclidine .

Data Tables

Table 1: Physical and Magnetic Properties of Quinuclidine Derivatives

Table 2: Reactivity and Solubility Trends

| Compound | Key Functional Groups | Reactivity Profile | Solubility |

|---|---|---|---|

| This compound | Ether, amine, ketone | Low electrophilicity; stable | Likely organic solvents |

| 4-Benzyloxybenzaldehyde | Aldehyde, ether | High (nucleophilic additions) | Polar aprotic solvents |

| (3-oxoquinuclidinium)[FeCl4] (A) | Ketone, FeCl4⁻ | Ionic interactions dominate | Water (hydrate form) |

Key Research Findings

- Magnetic Behavior : The 3-oxo group in compound A facilitates magnetic ordering via FeCl4⁻ spin coupling, whereas hydration (compound B) disrupts this order, emphasizing the role of crystal packing .

- Steric Effects : The 4-benzyloxybenzyl group introduces steric hindrance, which may limit accessibility to the quinuclidine nitrogen in reactions compared to simpler derivatives like compound C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.